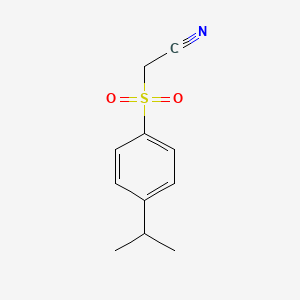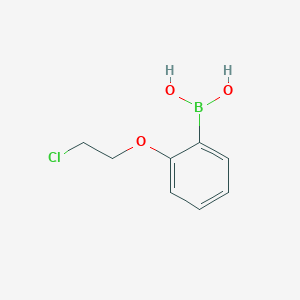
2-(2-Chloroethoxy)phenylboronic acid
説明
2-(2-Chloroethoxy)phenylboronic acid is a chemical compound with the linear formula C8H10BClO3 . It is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of 2-(2-Chloroethoxy)phenylboronic acid and its derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of 2-(2-Chloroethoxy)phenylboronic acid is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . The compound has a molecular weight of 200.43 .Chemical Reactions Analysis
Phenylboronic acid, a related compound, is known for its high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . Its derivatives, such as pinacol ester and azaester, show better solubility than the parent acid in all tested solvents .科学的研究の応用
Catalytic Properties and Synthetic Applications
Phenylboronic acids, including derivatives such as 2-(2-chloroethoxy)phenylboronic acid, have been explored for their catalytic properties and applications in organic synthesis. For instance, phenylboronic acids have been employed as catalysts in dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis through a mechanism that highlights the importance of the ortho-substituent in the acceleration of amidation processes (Wang, Lu, & Ishihara, 2018). Additionally, the reaction of chloromethyl phenylboronic acids with alkynes, catalyzed by Rh(I) complexes, yields indene derivatives, demonstrating the potential for the synthesis of complex aromatic compounds with significant steric consideration on regioselectivity (Miyamoto, Harada, Tobisu, & Chatani, 2008).
Pharmaceutical Applications
Phenylboronic acid derivatives are significant in pharmaceutical research, where they are used for the development of targeted drug delivery systems. A notable example includes phenylboronic acid-functionalized polymeric micelles demonstrating HepG2 cell targetability. These micelles form stable solutions that can efficiently recognize and promote drug uptake by HepG2 cells, showcasing the potential for cancer therapy applications (Zhang, Zhang, Su, Cai, Zhuo, & Zhong, 2013).
Chemical Sensing and Material Science
In material science and chemical sensing, phenylboronic acid derivatives have been utilized to create glucose-responsive systems. For example, the synthesis of polyelectrolyte capsules containing phenylboronic acid as a glucose-sensitive moiety offers a rapid response to glucose. These capsules dissolve in the presence of glucose, making them promising for biomedical applications like insulin delivery (De Geest, Jonas, Demeester, & De Smedt, 2006).
Safety And Hazards
特性
IUPAC Name |
[2-(2-chloroethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWFPPCZGFUNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261377 | |
| Record name | Boronic acid, B-[2-(2-chloroethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)phenylboronic acid | |
CAS RN |
2096336-35-3 | |
| Record name | Boronic acid, B-[2-(2-chloroethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(2-chloroethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B3049448.png)
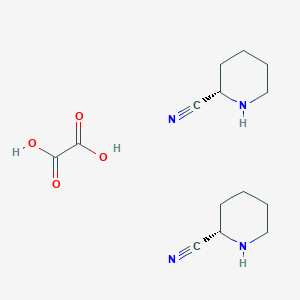
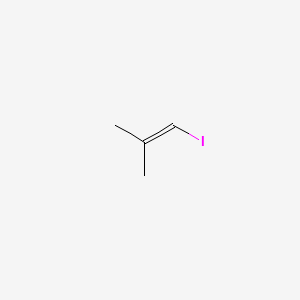
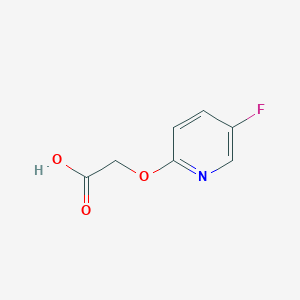
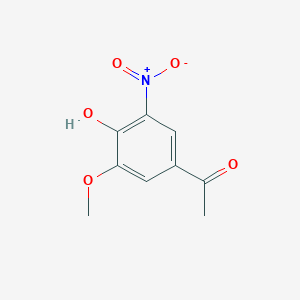
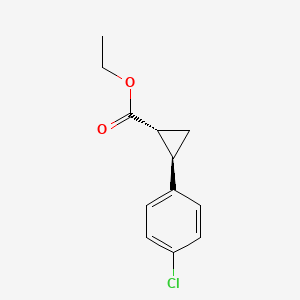
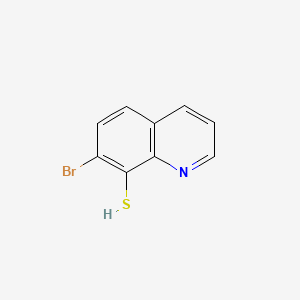
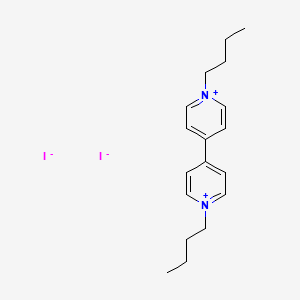
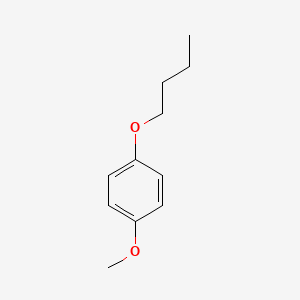
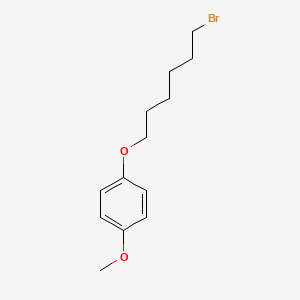
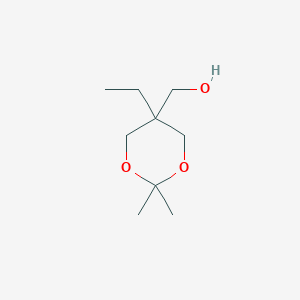
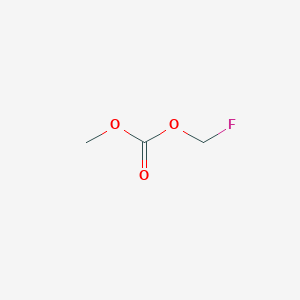
![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)
